Ianthellamide A

説明

科学的研究の応用

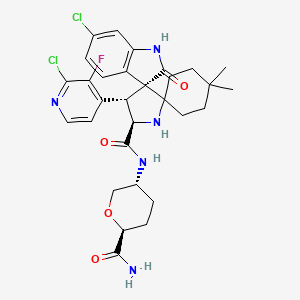

Ianthellamide A, derived from the marine sponge Ianthella quadrangulata, has been identified as a selective inhibitor of kynurenine 3-hydroxylase. This property suggests its potential as a neuroprotective agent in treating neurodegenerative disorders (Feng, Bowden, & Kapoor, 2012).

Research on Ianthella basta, another marine sponge species, has led to the discovery of compounds like hemibastadins and hemibastadinols. These compounds are significant due to their antimicrobial activities and their biosynthetic links to a group of compounds known as bastadins (Pettit et al., 1996).

A study on a southern Australian marine sponge, Ianthella sp., uncovered a new class of marine alkaloid, dictyodendrins F–J, which showed significant BACE inhibitory activity. This discovery is notable for its implications in Alzheimer’s disease research (Zhang et al., 2012).

The study of Ianthella sp. also led to the identification of novel compounds like ianthesines, which exhibited Na,K-ATPase inhibitory activity. This highlights their potential application in diseases involving sodium and potassium imbalances (Okamoto et al., 2000).

Additionally, compounds derived from Ianthella cf. flabelliformis have been found to modulate glycine-gated chloride channel receptors. This suggests their potential utility in treating movement disorders such as spasticity and hyperekplexia (Balansa et al., 2013).

Iantheran A, a compound from Ianthella sp., has been identified as a Na,K-ATPase inhibitor. Its unique dimeric polybrominated benzofuran structure may offer insights into new drug development for conditions influenced by Na,K-ATPase activity (Okamoto et al., 1999).

将来の方向性

The future directions for research on Ianthellamide A could involve further investigation into its selective inhibition of kynurenine 3-hydroxylase and its potential as a neuroprotective agent in the treatment of neurodegenerative disorders . Additionally, more research could be done to understand its synthesis, molecular structure, chemical reactions, physical and chemical properties, and safety and hazards.

特性

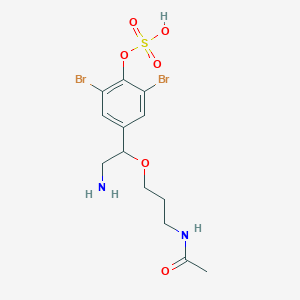

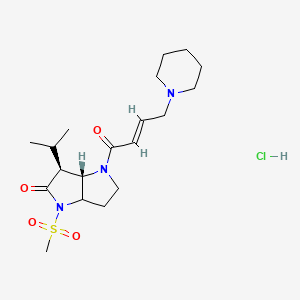

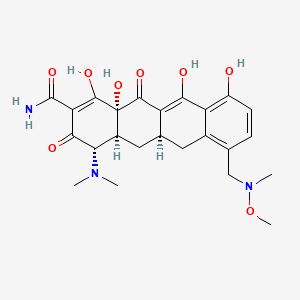

IUPAC Name |

[4-[1-(3-acetamidopropoxy)-2-aminoethyl]-2,6-dibromophenyl] hydrogen sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18Br2N2O6S/c1-8(18)17-3-2-4-22-12(7-16)9-5-10(14)13(11(15)6-9)23-24(19,20)21/h5-6,12H,2-4,7,16H2,1H3,(H,17,18)(H,19,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUKTVGRPGJKVIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCCCOC(CN)C1=CC(=C(C(=C1)Br)OS(=O)(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18Br2N2O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

490.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ianthellamide A | |

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2E,4E)-Hexa-2,4-dienoic acid {(S)-2-[(S)-2-methyl-1-((3R,4S)-4-methyl-2,5-dioxo-pyrrolidine-3-carbonyl)-propylcarbamoyl]-1-phenyl-ethyl}-amide](/img/structure/B560402.png)

![3-[[4-(dimethylamino)-1-naphthalenyl]methylidene]-1H-indol-2-one](/img/structure/B560416.png)

![2-[3-[(3R)-3-[[2-chloro-3-(trifluoromethyl)phenyl]methyl-(2,2-diphenylethyl)amino]butoxy]phenyl]acetic acid;hydrochloride](/img/structure/B560420.png)